![molecular formula C21H21N5O4S B2491619 N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888442-80-6](/img/structure/B2491619.png)
N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
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Overview
Description
N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
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Biological Activity
N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H19N5O4S with a molecular weight of approximately 425.46 g/mol. Its structure includes a pyrimidine ring, an amine group, and an ethoxybenzamide moiety, which are crucial for its biological efficacy. The presence of sulfur in the thioether linkage and the carbonyl groups enhances its reactivity and interaction with biological targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated various derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed substantial inhibitory effects, particularly against Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
N-(4-amino...) | E. coli, S. aureus | 8 µg/mL |
Antitubercular Activity
In addition to antibacterial properties, this compound has shown potential antitubercular activity against Mycobacterium tuberculosis. The effectiveness was assessed through broth dilution assays, revealing that specific derivatives with amino substitutions exhibited enhanced activity .
Table 2: Antitubercular Activity of Derivatives
Compound Name | MIC (µg/mL) | Activity Level |
---|---|---|
Compound C | 50 | Moderate |
Compound D | 25 | High |
Antitumor Activity
The compound also displays promising antitumor activity. Research has indicated that derivatives containing the pyrimidine structure can inhibit cancer cell proliferation in various cancer lines, including breast and lung cancers . The mechanisms involve interference with DNA synthesis and cell cycle regulation.
Table 3: Antitumor Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
MCF7 (Breast) | 0.1 | High |
A549 (Lung) | 0.5 | Moderate |
The biological activity of N-(4-amino...) is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : The compound could act on specific receptors involved in inflammatory responses or cell proliferation pathways.
- DNA Interaction : Some studies suggest that it may intercalate into DNA, disrupting replication processes.
Case Studies
A case study involving the synthesis and evaluation of similar compounds highlighted their potential as therapeutic agents against resistant bacterial strains and cancer cells. Researchers synthesized several analogs and tested them for biological activity, confirming the importance of structural modifications in enhancing efficacy .
Scientific Research Applications
Antitumor Activity
Research indicates that N-(4-amino-6-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide exhibits notable antitumor properties . Studies have shown that it induces apoptosis in various cancer cell lines while sparing normal cells. The following table summarizes key findings on its antitumor activity:
Study | Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|---|
Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating effectiveness in lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, showing that the compound causes cell cycle arrest at the G1 phase, inhibiting proliferation.
- HeLa Cell Line Study : Found an IC50 value of 10 µM, with evidence of enzyme inhibition crucial for cancer cell survival.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural features indicate potential interactions with bacterial enzymes, which could inhibit growth or lead to cell death.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Properties
IUPAC Name |
N-[4-amino-2-(2-anilino-2-oxoethyl)sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-2-30-15-10-8-13(9-11-15)19(28)24-17-18(22)25-21(26-20(17)29)31-12-16(27)23-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKQTPJIDVRUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.